molecular formula C15H14O2 B580626 2'-Ethylbiphenyl-3-carboxylic acid CAS No. 1215206-42-0

2'-Ethylbiphenyl-3-carboxylic acid

Cat. No. B580626
CAS RN: 1215206-42-0
M. Wt: 226.275
InChI Key: LIOMBQKACCJAHQ-UHFFFAOYSA-N
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Description

2’-Ethylbiphenyl-3-carboxylic acid, also known as EBCA, is a chemical compound with the molecular formula C15H14O2 . It has a molecular weight of 226.27 . The IUPAC name for this compound is 2’-ethyl [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for 2’-Ethylbiphenyl-3-carboxylic acid is 1S/C15H14O2/c1-2-11-6-3-4-9-14 (11)12-7-5-8-13 (10-12)15 (16)17/h3-10H,2H2,1H3, (H,16,17) . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Protecting Groups for Carboxylic Acids

  • Application in Protecting Groups : π-Deficient 2-(arylsulfonyl)ethyl groups have been studied as protecting groups for carboxylic acids. The 2-[3,5-bis(trifluoromethyl)phenylsulfonyl]ethyl group is a notable example, easily removed under mild basic conditions, indicating potential applications in synthesis involving carboxylic acids (Alonso, Nájera, & Varea, 2003).

Synthesis and Analysis Techniques

  • Carboxylic Acid Derivative Synthesis : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been used for the synthesis of ureas and hydroxamic acids from carboxylic acids, showcasing an efficient, racemization-free method (Thalluri, Manne, Dev, & Mandal, 2014).
  • High-Performance Liquid Chromatography : 2-Nitrophenylhydrazine (2-NPH) is widely used for the derivatization of carboxylic acids, aldehydes, and ketones in samples, followed by high-performance liquid chromatography for analysis (Peters, Hellenbrand, Mengerink, & van der Wal, 2004).

Chemical Reaction Mechanisms

  • Amide Formation Mechanism : The mechanism of amide formation from carboxylic acid and amine in aqueous media using carbodiimide has been studied, highlighting the importance of reaction conditions and the nature of carboxylic acids (Nakajima & Ikada, 1995).

Phase Transitions and Liquid Crystals

  • Liquid Crystal Precursors : Ethyl 4′-n-undecyloxybiphenyl-4-carboxylate and its acid derivative have been studied for their potential as low molecular weight premesogens in smectic liquid crystals. Their phase transitions were analyzed using techniques like DSC, optical microscopy, and synchrotron radiation (López-Velázquez, Hernández-Sosa, Bernès, Pérez, & Fernández‐Blázquez, 2008).

Drug Synthesis and Analysis

  • Synthesis of Hypoglycemic Agents : 2-(Phenylalkyl)oxirane-2-carboxylic acids, synthesized and studied for their effects on blood glucose, demonstrate the relevance of carboxylic acid derivatives in medicinal chemistry (Eistetter & Wolf, 1982).

properties

IUPAC Name

3-(2-ethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-11-6-3-4-9-14(11)12-7-5-8-13(10-12)15(16)17/h3-10H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOMBQKACCJAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681771
Record name 2'-Ethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Ethylbiphenyl-3-carboxylic acid

CAS RN

1215206-42-0
Record name 2'-Ethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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